molecular formula C14H13N3O3 B5490929 ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE

ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE

Cat. No.: B5490929
M. Wt: 271.27 g/mol
InChI Key: WIMITGKVNKEMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE: is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrimido[1,2-a]benzimidazole core, which is a fused ring system containing both pyrimidine and benzimidazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE typically involves the cyclocondensation of 2-aminobenzimidazole with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrimido[1,2-a]benzimidazole core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating infections and cancer.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE is unique due to its specific substitution pattern and the presence of an ethyl acetate group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-(4-oxo-1H-pyrimido[1,2-a]benzimidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-20-13(19)8-9-7-12(18)17-11-6-4-3-5-10(11)16-14(17)15-9/h3-7H,2,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMITGKVNKEMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)N2C3=CC=CC=C3N=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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